molecular formula C10H11NO2 B13220908 N-(3-formylphenyl)propanamide

N-(3-formylphenyl)propanamide

Katalognummer: B13220908
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: OYDTUUTTXZOQAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-formylphenyl)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a formyl group attached to the phenyl ring and a propanamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: One common method for synthesizing N-(3-formylphenyl)propanamide involves the condensation of 3-formylbenzoic acid with propanamide under acidic or basic conditions. This reaction typically requires a catalyst to facilitate the formation of the amide bond.

    Amidation Reaction: Another method involves the direct amidation of 3-formylbenzoic acid with propanamide in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.

Industrial Production Methods: Industrial production of this compound often involves large-scale amidation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: N-(3-formylphenyl)propanamide can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

N-(3-formylphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3-formylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Propanamide: A simpler amide with a propanamide group but lacking the formyl group.

    N-phenylpropanamide: Similar structure but without the formyl group on the phenyl ring.

    N-(3-formylphenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

Eigenschaften

Molekularformel

C10H11NO2

Molekulargewicht

177.20 g/mol

IUPAC-Name

N-(3-formylphenyl)propanamide

InChI

InChI=1S/C10H11NO2/c1-2-10(13)11-9-5-3-4-8(6-9)7-12/h3-7H,2H2,1H3,(H,11,13)

InChI-Schlüssel

OYDTUUTTXZOQAB-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)NC1=CC=CC(=C1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.